![molecular formula C36H33ClN6O2 B2538121 1-(3-(4-苯基二氢吡嗪-1-基)-3-氧代丙基)-4-(2-氯苄基)-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮 CAS No. 887208-35-7](/img/no-structure.png)

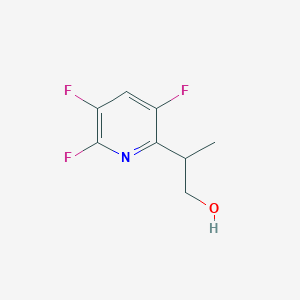

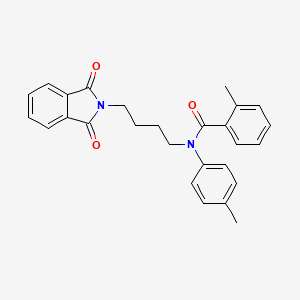

1-(3-(4-苯基二氢吡嗪-1-基)-3-氧代丙基)-4-(2-氯苄基)-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one" belongs to a class of tricyclic heterocycles that have been investigated for their potential pharmacological activities. These compounds are structurally related to [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, which have shown high affinity for the benzodiazepine receptor and have been evaluated for their antihistaminic and inotropic activities in various studies.

Synthesis Analysis

The synthesis of related compounds has involved novel synthetic routes, including a two-step synthesis starting with an anthranilonitrile and a hydrazide . Another approach for the synthesis of similar compounds involved the cyclization of 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one with various one-carbon donors, starting from 3-methylaniline . These methods highlight the innovative routes employed to create these complex molecules.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazoloquinazolinone core, which is crucial for their biological activity. The substitution patterns on this core, particularly at the 1- and 2-positions, have been found to significantly affect their binding affinity and activity . The compounds are characterized using techniques such as IR, 1H-NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include cyclization steps that form the triazoloquinazolinone ring system. The reactivity of the intermediates and the influence of different substituents on the final compounds' activity are critical aspects of the chemical reactions analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and purity, are determined through various analytical methods. Elemental analysis is often used to confirm the purity of the synthesized compounds . These properties are essential for understanding the compounds' behavior in biological systems and their potential as pharmacological agents.

科学研究应用

合成和苯二氮卓受体结合活性:对与 2-芳基吡唑并[4,3-c]喹啉-3(5H)-酮相关的三环杂环的研究已导致合成对苯二氮卓(BZ)受体具有高亲和力的化合物。这包括了解 2-取代基和环取代在改变活性中的作用,从而为用于大鼠模型的强效 BZ 拮抗剂的开发奠定了基础 (Francis 等人,1991 年)。

药理学研究:新型 1-取代-4-苄基-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮已被合成并研究其体内 H1 抗组胺活性,显示出对豚鼠组胺诱导的支气管痉挛有显着的保护作用。这些发现表明作为 H1 抗组胺剂新类别的潜在应用 (Alagarsamy 等人,2007 年)。

抗高血压活性:3-苄基-2-取代-3H-[1,2,4]三唑并[5,1-b]喹唑啉-9-酮的合成及其在自发性高血压大鼠 (SHR) 中的抗高血压活性的评估突出了另一项重要应用。这些化合物表现出显着的抗高血压作用,与参考标准哌唑嗪相比,特定衍生物表现出更强的活性 (Alagarsamy & Pathak,2007 年)。

细胞毒性和 DNA 相互作用研究:研究喹唑啉衍生物对人肿瘤细胞系(如 HeLa)的细胞毒性和抗增殖活性,深入了解其作为抗癌药物的潜力。这些研究还探讨了化合物与 DNA 的相互作用,为开发新的治疗剂提供了基础 (Ovádeková 等人,2005 年)。

质量控制和抗疟活性:为喹唑啉衍生物(例如 4-苄基-1-{4-[4-(4-甲氧基苯基)-哌嗪-1-基]-4-氧代丁基}[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮)开发质量控制方法的努力,强调了这些化合物在药物研究中的重要性,特别是作为有前景的抗疟剂 (Danylchenko 等人,2018 年)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chlorobenzaldehyde with 4-benzhydrylpiperazine to form the intermediate, which is then reacted with 3-oxopropionic acid to form the key intermediate. This intermediate is then reacted with 2-aminobenzonitrile to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "4-benzhydrylpiperazine", "3-oxopropionic acid", "2-aminobenzonitrile" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 4-benzhydrylpiperazine in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: Reaction of the intermediate with 3-oxopropionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the key intermediate.", "Step 3: Reaction of the key intermediate with 2-aminobenzonitrile in the presence of a base such as sodium hydride to form the final product.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |

CAS 编号 |

887208-35-7 |

产品名称 |

1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |

分子式 |

C36H33ClN6O2 |

分子量 |

617.15 |

IUPAC 名称 |

1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

InChI |

InChI=1S/C36H33ClN6O2/c37-30-17-9-7-15-28(30)25-42-35(45)29-16-8-10-18-31(29)43-32(38-39-36(42)43)19-20-33(44)40-21-23-41(24-22-40)34(26-11-3-1-4-12-26)27-13-5-2-6-14-27/h1-18,34H,19-25H2 |

SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC4=NN=C5N4C6=CC=CC=C6C(=O)N5CC7=CC=CC=C7Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide](/img/structure/B2538043.png)

![3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B2538046.png)

![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2538048.png)

![3-acetyl-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2538050.png)

![methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate](/img/structure/B2538051.png)

![3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538052.png)

![2-{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2538061.png)